5-Chloro-2-methoxy-4-nitropyridine
Description
Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Materials Science
Pyridine derivatives are ubiquitous in modern chemistry. In the pharmaceutical industry, the pyridine scaffold is a core component of numerous drugs, including antihistamines, anti-inflammatory agents, and anticancer compounds. numberanalytics.com The nitrogen atom in the pyridine ring can participate in hydrogen bonding and act as a basic center, which is often crucial for the biological activity of these molecules. mdpi.com In agrochemicals, pyridine-based compounds are utilized as effective insecticides, herbicides, and fungicides. numberanalytics.comyoutube.com
The applications of pyridine derivatives extend into the realm of materials science, where they are employed in the synthesis of functional materials such as conducting polymers and luminescent materials. numberanalytics.comacs.org The ability of the pyridine nitrogen to coordinate with metal ions also makes these compounds valuable as ligands in coordination chemistry and catalysis. youtube.com
Role of Activating and Deactivating Substituents on Pyridine Ring Reactivity
The reactivity of the pyridine ring is significantly influenced by the nature of its substituents. masterorganicchemistry.com The pyridine ring itself is considered electron-deficient compared to benzene (B151609) due to the electronegative nitrogen atom, which withdraws electron density from the ring. uoanbar.edu.iq This inherent electron deficiency makes pyridine less reactive towards electrophilic aromatic substitution than benzene. uoanbar.edu.iq
Substituents on the pyridine ring can either enhance or diminish its reactivity. Activating groups are electron-donating groups that increase the electron density of the ring, making it more susceptible to electrophilic attack. pearson.comlibretexts.org Examples include methoxy (B1213986) (–OCH3) and amino (–NH2) groups. masterorganicchemistry.compearson.com These groups generally direct incoming electrophiles to the ortho and para positions relative to themselves. pearson.com
Conversely, deactivating groups are electron-withdrawing groups that further decrease the electron density of the ring, making it even less reactive towards electrophiles. pearson.comlibretexts.org The nitro group (–NO2) is a strong deactivating group. masterorganicchemistry.compearson.com Such groups typically direct incoming electrophiles to the meta position. pearson.com In the case of 5-Chloro-2-methoxy-4-nitropyridine, the interplay of the activating methoxy group, the deactivating chloro group, and the strongly deactivating nitro group creates a unique reactivity profile.
Positional Isomerism and Substituent Effects in Nitropyridines
The position of substituents on the pyridine ring, known as positional isomerism, has a profound effect on the molecule's properties and reactivity. In nitropyridines, the location of the nitro group is a key determinant of the molecule's chemical behavior. The nitro group, being strongly electron-withdrawing, significantly deactivates the pyridine ring towards electrophilic substitution. researchgate.net
The introduction of a nitro group facilitates nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the ring. nih.gov The positions ortho and para to the nitro group are particularly activated for such reactions. The electronic effects of other substituents on the ring, in concert with the nitro group, dictate the regioselectivity of these transformations. nih.gov For instance, the presence of an electron-donating group can influence which nitro group is substituted in dinitropyridine systems. nih.gov
Overview of the Chemical Landscape of this compound
This compound is a polysubstituted pyridine derivative that serves as a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. guidechem.com Its chemical structure features a pyridine ring substituted with a chloro group at position 5, a methoxy group at position 2, and a nitro group at position 4.
The combination of these substituents imparts a distinct set of physical and chemical properties to the molecule. The methoxy group acts as an activating group, while the chloro and nitro groups are deactivating. This electronic arrangement makes the compound an interesting substrate for various chemical transformations, particularly nucleophilic substitution reactions where the nitro group can act as a leaving group or activate the ring for substitution at other positions. guidechem.com
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, purification, and use in synthetic applications.
| Property | Value |
| Molecular Formula | C6H5ClN2O3 |
| Molecular Weight | 188.57 g/mol nih.gov |
| Melting Point | 119-123 °C guidechem.com |
| Boiling Point | 275.3±20.0 °C (Predicted) guidechem.com |
| Density | 1.489±0.06 g/cm3 guidechem.com |
| Appearance | Off-white to pale yellow crystalline powder jubilantingrevia.com |
Synthesis and Reactions
The synthesis of this compound typically involves the nitration of a corresponding substituted pyridine precursor. A common method for the synthesis of related nitropyridines involves the oxidation of an aminopyridine using a mixture of hydrogen peroxide and sulfuric acid. guidechem.comchemicalbook.com For example, 5-chloro-2-nitropyridine (B1630408) can be synthesized from 2-amino-5-chloropyridine. guidechem.comchemicalbook.com
The reactivity of this compound is largely dictated by the interplay of its substituents. The electron-withdrawing nitro and chloro groups, combined with the electron-donating methoxy group, create a complex electronic environment. The nitro group, in particular, renders the pyridine ring susceptible to nucleophilic attack. guidechem.com This makes the compound a useful building block for introducing the substituted pyridine moiety into larger molecules. For instance, the nitro group can be displaced by various nucleophiles, or it can activate the ring for substitution at other positions.
Spectroscopic Data
Applications in Organic Synthesis
As an important intermediate, this compound finds application in the synthesis of more complex molecules. guidechem.com The nitro group can be readily transformed into other functional groups, such as an amino group, which can then be further derivatized. mdpi.com The presence of the chloro and methoxy groups provides additional sites for modification, allowing for the construction of a diverse range of pyridine-containing compounds with potential applications in medicinal chemistry and materials science. guidechem.com
Properties
IUPAC Name |
5-chloro-2-methoxy-4-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-12-6-2-5(9(10)11)4(7)3-8-6/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQXEZKFJVGJSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Mechanisms of 5 Chloro 2 Methoxy 4 Nitropyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is the principal reaction pathway for 5-Chloro-2-methoxy-4-nitropyridine. The reaction proceeds via a two-step addition-elimination mechanism. youtube.com Initially, a nucleophile attacks an electron-deficient carbon atom on the pyridine (B92270) ring, leading to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. nih.govnih.gov The electron-withdrawing nitro group at the para-position (C4) relative to the chlorine atom at C5 is crucial for stabilizing this intermediate by delocalizing the negative charge. In the second step, the leaving group—typically the chloride ion—is expelled, restoring the aromaticity of the ring and yielding the final substitution product.
The chlorine atom at the C5 position is the most reactive site for SNAr reactions. This high reactivity is attributed to two main factors: the excellent leaving group ability of the chloride ion and the strong activation provided by the para-nitro group, which effectively stabilizes the intermediate formed during the nucleophilic attack.
The activated chlorine atom is readily displaced by various nitrogen-based nucleophiles. Reactions with primary and secondary amines, as well as hydrazine (B178648) derivatives, proceed efficiently to form the corresponding N-substituted aminopyridines. For instance, the reaction with 2-aminopyridine (B139424) results in the formation of N-(5-Chloro-2-methoxy-4-nitrophenyl)pyridin-2-amine. sielc.com While specific examples with hydrazine for this exact substrate are not prevalent in readily available literature, the reaction of other activated chloronitropyridines with hydrazine hydrate (B1144303) to displace the chlorine is a well-established transformation. researchgate.net This suggests a similar reactivity pattern for this compound. For example, 2-methoxy-4-chloro-5-fluoropyrimidine reacts with hydrazine hydrate to yield 2-methoxy-4-hydrazino-5-fluoropyrimidine, demonstrating the general applicability of this reaction. google.com
| Nucleophile | Product | Typical Conditions | Reference |
|---|---|---|---|
| 2-Aminopyridine | N-(5-Chloro-2-methoxy-4-nitrophenyl)pyridin-2-amine | Not specified | sielc.com |
| Hydrazine Hydrate | 5-Hydrazino-2-methoxy-4-nitropyridine (Expected) | Room temperature to elevated temperatures in a suitable solvent (e.g., ethanol) | google.comrsc.org |
Oxygen-based nucleophiles, such as alkoxides and phenoxides, can effectively displace the chloride at the C5 position. The reaction of analogous activated aryl chlorides, like p-nitrochlorobenzene, with sodium methoxide (B1231860) is a classic example of this type of SNAr reaction, yielding p-nitroanisole. doubtnut.com Similarly, the synthesis of 2-methoxy-5-nitropyridine (B154726) is commonly achieved by treating 2-chloro-5-nitropyridine (B43025) with sodium methoxide in methanol (B129727), where the methoxide ion displaces the chloride. google.com These examples strongly indicate that this compound would react readily with alkoxides like sodium methoxide or phenoxides to yield the corresponding 5-alkoxy or 5-phenoxy derivatives.
| Nucleophile | Product (Expected) | Typical Conditions | Reference |
|---|---|---|---|
| Sodium Methoxide (CH₃ONa) | 2,5-Dimethoxy-4-nitropyridine | Reflux in methanol | google.com |
| Sodium Phenoxide (C₆H₅ONa) | 2-Methoxy-4-nitro-5-phenoxypyridine | Elevated temperature in a polar aprotic solvent (e.g., DMF, DMSO) | doubtnut.com |
Sulfur-based nucleophiles, such as thiols and their corresponding thiolates, are generally potent nucleophiles in SNAr reactions. They are expected to react with this compound to displace the chloride and form the corresponding thioether. The reaction of related nitropyridine derivatives with thiols to form substituted pyridines has been documented. The high nucleophilicity of sulfur compounds ensures that these reactions typically proceed under mild conditions to give high yields of the desired 5-thio-substituted products.
| Nucleophile | Product (Expected) | Typical Conditions | Reference |
|---|---|---|---|
| Sodium thiomethoxide (CH₃SNa) | 2-Methoxy-5-(methylthio)-4-nitropyridine | Room temperature in a polar solvent (e.g., methanol, DMF) | |
| Sodium thiophenoxide (C₆H₅SNa) | 2-Methoxy-4-nitro-5-(phenylthio)pyridine | Room temperature in a polar solvent (e.g., methanol, DMF) |
In contrast to the highly reactive chloro group, the methoxy (B1213986) group at the C2 position is significantly less prone to nucleophilic aromatic substitution.
The methoxide ion (CH₃O⁻) is a much poorer leaving group than the chloride ion (Cl⁻) in the context of SNAr reactions. Consequently, direct nucleophilic displacement of the methoxy group on the aromatic ring is thermodynamically and kinetically unfavorable under typical SNAr conditions. The stability of the 2-methoxy group in related systems during nucleophilic substitution at other positions has been noted. mdpi.com
Cleavage of the methoxy group can be achieved, but it requires different reaction conditions and proceeds via a different mechanism. The ether linkage can be cleaved by treatment with strong mineral acids like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.com This reaction does not proceed via SNAr. Instead, it involves the protonation of the ether oxygen, which converts it into a good leaving group (methanol). A subsequent SN2 attack by a halide ion (e.g., I⁻) on the methyl group of the ether leads to the formation of a 2-hydroxypyridine (B17775) derivative and a methyl halide (e.g., methyl iodide). masterorganicchemistry.com This type of cleavage is a characteristic reaction of aryl methyl ethers but is distinct from the nucleophilic substitution reactions occurring on the pyridine ring itself.
Mechanistic Insights into SNAr Pathways
The SNAr reaction of this compound with a nucleophile (Nu) is generally accepted to proceed via a two-step addition-elimination mechanism. libretexts.org This pathway involves the initial attack of the nucleophile on the electron-deficient carbon atom bearing the chloro substituent, followed by the departure of the chloride ion.
Formation and Characterization of Meisenheimer Complexes
The first step of the SNAr mechanism involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov In the case of this compound, the attack of a nucleophile at the C-5 position leads to a tetrahedral intermediate where the negative charge is delocalized over the pyridine ring and, most significantly, onto the oxygen atoms of the para-nitro group. libretexts.org
Kinetic Studies and Substituent Effects on Reaction Rates
Kinetic studies of SNAr reactions provide quantitative information about the reaction mechanism. For this compound, the rate of substitution is influenced by the nature of the attacking nucleophile and the electronic effects of the substituents on the pyridine ring.
Although specific kinetic data for this compound is scarce in publicly available literature, the principles governing these reactions are well-established. The reaction is expected to follow second-order kinetics, being first order in both the substrate and the nucleophile. researchgate.net
The electronic effects of the substituents play a predictable role:
Nitro Group: The paramount activating group, its strong -M and -I effects significantly stabilize the Meisenheimer intermediate, thereby accelerating the reaction. libretexts.org
Methoxy Group: As an electron-donating group (+M > -I) at the 2-position, it can have a modest deactivating effect compared to an unsubstituted ring, as it slightly destabilizes the anionic intermediate. However, its influence is less pronounced than the powerful activation by the nitro group.
The following table illustrates the expected qualitative effect of substituents on the rate of SNAr reactions based on general principles.
| Substituent | Position | Electronic Effect | Expected Impact on SNAr Rate |
| Nitro (NO₂) | 4 | -M, -I | Strong Activation |
| Methoxy (OCH₃) | 2 | +M > -I | Mild Deactivation |
| Chloro (Cl) | 5 | -I | Activation (as a substituent) |
Interactive Data Table: Predicted Substituent Effects on SNAr Reactivity (This table is based on established chemical principles, not on direct experimental data for this specific compound.)
Solvent Effects on SNAr Reactivity
The choice of solvent can have a profound impact on the rate of SNAr reactions. The formation of the charged Meisenheimer complex is significantly influenced by the polarity and proticity of the solvent.
Polar Aprotic Solvents: Solvents such as DMSO, DMF, and acetonitrile (B52724) are particularly effective at accelerating SNAr reactions. psu.edursc.org Their high polarity helps to solvate and stabilize the charged Meisenheimer intermediate, thus lowering the activation energy of the first, often rate-determining, step. psu.edu
The table below summarizes the expected effect of different solvent types on the rate of the SNAr reaction of this compound.
| Solvent Type | Examples | Expected Effect on Reaction Rate | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Significant Rate Enhancement | Stabilizes the charged Meisenheimer intermediate without strongly solvating the nucleophile. psu.edu |
| Polar Protic | Water, Ethanol, Methanol | Moderate Rate Enhancement or Decrease | Can stabilize the intermediate but also deactivate the nucleophile through hydrogen bonding. psu.edu |
| Nonpolar | Toluene, Hexane | Significant Rate Decrease | Poor solvation of the charged intermediate leads to a high activation energy. |
Reduction Chemistry of the Nitro Group
The nitro group of this compound is a versatile functional handle that can be readily reduced to an amino group, opening up avenues for further molecular diversification.
Catalytic Hydrogenation and Chemo-selective Reduction
Catalytic hydrogenation is a common and efficient method for the reduction of aromatic nitro groups. scispace.com For this compound, the goal is often the chemo-selective reduction of the nitro group without affecting the chloro substituent (hydrogenolysis).
A variety of catalysts can be employed for this transformation, with palladium-on-carbon (Pd/C) being a frequent choice. scispace.com The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol, methanol, or ethyl acetate. Careful control of reaction conditions such as hydrogen pressure, temperature, and catalyst loading is crucial to achieve high chemo-selectivity and prevent the undesired cleavage of the C-Cl bond.
Other potential catalytic systems for the selective reduction of nitro groups include the use of platinum catalysts or transfer hydrogenation methods, for instance, using ammonium (B1175870) formate (B1220265) or hydrazine hydrate as the hydrogen source in the presence of a metal catalyst. davidpublisher.com
The table below outlines plausible conditions for the catalytic hydrogenation of this compound.
| Catalyst | Hydrogen Source | Solvent | Typical Conditions |
| Pd/C (5-10%) | H₂ gas (1-5 atm) | Ethanol, Methanol | Room temperature to 50°C |
| PtO₂ (Adam's catalyst) | H₂ gas (1-3 atm) | Ethyl acetate, Acetic acid | Room temperature |
| Raney Nickel | H₂ gas or Hydrazine | Ethanol | Room temperature to 60°C |
Reductive Functionalization to Aminopyridines
The primary product of the nitro group reduction is 5-chloro-2-methoxy-pyridin-4-amine. This aminopyridine is a valuable intermediate for the synthesis of more complex molecules. The amino group can undergo a wide range of subsequent reactions, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Introduction of alkyl groups on the nitrogen atom.
Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce a variety of other functional groups.
Coupling Reactions: Participation in cross-coupling reactions to form C-N bonds.
The reductive functionalization of the nitro group, therefore, serves as a key strategic step in the elaboration of the this compound scaffold into a diverse array of functionalized pyridine derivatives.
Electrophilic Aromatic Substitution (EAS) Potential
Electrophilic aromatic substitution is a characteristic reaction of electron-rich aromatic compounds. However, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it less susceptible to attack by electrophiles compared to benzene (B151609). The presence of strong electron-withdrawing groups further diminishes this reactivity.
The susceptibility of the this compound ring to electrophilic attack is determined by the cumulative electronic effects of its three substituents. Each group exerts both inductive and resonance effects, which either donate electron density to the ring, activating it towards EAS, or withdraw electron density, deactivating it.
Nitro Group (-NO₂): The nitro group at the C-4 position is a powerful deactivating group. It withdraws electron density from the ring through both the inductive effect (due to the high electronegativity of the nitrogen and oxygen atoms) and the resonance effect (delocalizing the ring's π-electrons onto the nitro group). This significantly reduces the nucleophilicity of the pyridine ring, making electrophilic attack very difficult. youtube.comyoutube.com Groups like the nitro group are considered strong deactivators and make the aromatic ring less nucleophilic. youtube.com In fact, nitropyridines are known to be highly electrophilic, rendering them reactive toward nucleophiles rather than electrophiles. acs.org
Methoxy Group (-OCH₃): In contrast, the methoxy group at the C-2 position is an activating group. youtube.com Although oxygen is electronegative and exerts an electron-withdrawing inductive effect, its ability to donate a lone pair of electrons into the aromatic system via resonance is a much stronger effect. This resonance donation increases the electron density of the pyridine ring, making it more nucleophilic and thus activating it towards electrophilic attack. youtube.com
Table 1: Electronic Effects of Substituents on the Pyridine Ring
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on EAS |
|---|---|---|---|---|
| Methoxy (-OCH₃) | C-2 | Electron-withdrawing | Electron-donating | Activating |
| Nitro (-NO₂) | C-4 | Electron-withdrawing | Electron-withdrawing | Strongly Deactivating |
| Chloro (-Cl) | C-5 | Electron-withdrawing | Electron-donating | Deactivating |
Regioselectivity in Electrophilic Attack
Methoxy Group (-OCH₃): As an activating group, the methoxy group is an ortho, para-director. youtube.com From its position at C-2, it would direct an incoming electrophile to the C-3 (ortho) and C-5 (para) positions. Since C-5 is already substituted, the methoxy group strongly favors substitution at the C-3 position.
Nitro Group (-NO₂): As a strong deactivating group, the nitro group is a meta-director. youtube.com From its position at C-4, it would direct an incoming electrophile to the C-2 and C-6 positions. With C-2 already substituted, the nitro group directs towards the C-6 position.
Chloro Group (-Cl): Halogens, despite being deactivators, are also ortho, para-directors due to resonance stabilization of the intermediate. youtube.com From its position at C-5, the chloro group would direct to the C-4 and C-6 (ortho) positions and the C-2 (para) position. Since C-2 and C-4 are occupied, the chloro group directs the electrophile to the C-6 position.
Predicted Outcome: The directing effects of the substituents are in conflict. The sole activating group (-OCH₃) directs the electrophile to the C-3 position. The two deactivating groups (-NO₂ and -Cl) both direct the electrophile to the C-6 position.
Table 2: Summary of Regioselective Directing Effects
| Position | Directed by | Activating/Deactivating Influence at this Position |
|---|---|---|
| C-3 | Methoxy Group (ortho) | Activated |
| C-6 | Nitro Group (meta), Chloro Group (ortho) | Deactivated |
Derivatization and Synthetic Transformations of 5 Chloro 2 Methoxy 4 Nitropyridine
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For a substrate like 5-Chloro-2-methoxy-4-nitropyridine, the chloro substituent serves as a reactive handle for such transformations.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid or ester) with an organohalide. libretexts.org This reaction is valued for its mild conditions and the commercial availability of a vast array of boronic acids, allowing for the introduction of diverse aryl, heteroaryl, vinyl, or alkyl groups. libretexts.org In the context of this compound, a successful Suzuki-Miyaura coupling would replace the chlorine atom with a new carbon-based substituent.
A comprehensive search of the scientific literature did not yield specific examples of the Suzuki-Miyaura coupling being performed on this compound. However, a general representation of this transformation is shown below.
General Reaction Scheme for Suzuki-Miyaura Coupling
Aryl/Vinyl Halide + Organoboron Compound --(Pd catalyst, Base)--> Coupled Product
| Reactant 1 | Reactant 2 | Catalyst System (Example) | Product |
| This compound | R-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | 5-R-2-methoxy-4-nitropyridine |
| This table represents a hypothetical reaction, as specific examples for this substrate are not available in the reviewed literature. |
Heck and Sonogashira Reactions for Alkenylation and Alkynylation
The Heck reaction facilitates the formation of a C-C bond between an aryl or vinyl halide and an alkene, typically yielding a substituted alkene. wikipedia.orgnih.gov This reaction, catalyzed by palladium, is a key method for the alkenylation of aromatic rings. nih.govorganic-chemistry.org
The Sonogashira reaction is another palladium-catalyzed cross-coupling that forms a C-C bond, in this case between an aryl or vinyl halide and a terminal alkyne. wikipedia.orglibretexts.org It is a fundamental method for the synthesis of arylalkynes and conjugated enynes, often utilizing a copper(I) co-catalyst. wikipedia.orglibretexts.org
For this compound, these reactions would involve the coupling at the C5 position (bearing the chloro group) with an appropriate alkene or alkyne to introduce unsaturated moieties.
Despite the broad utility of these reactions, a specific, documented application of either the Heck or Sonogashira reaction using this compound as the substrate could not be identified in the surveyed scientific literature.
General Reaction Scheme for Heck and Sonogashira Reactions
Heck: Aryl Halide + Alkene --(Pd catalyst, Base)--> Substituted Alkene wikipedia.org
Sonogashira: Aryl Halide + Terminal Alkyne --(Pd catalyst, Cu(I), Base)--> Arylalkyne wikipedia.org
| Reaction Type | Reactant 1 | Reactant 2 (Example) | Product (Hypothetical) |
| Heck Reaction | This compound | Styrene | 2-Methoxy-4-nitro-5-styrylpyridine |
| Sonogashira Reaction | This compound | Phenylacetylene | 2-Methoxy-4-nitro-5-(phenylethynyl)pyridine |
| This table represents hypothetical reactions, as specific examples for this substrate are not available in the reviewed literature. |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically by reacting an aryl halide with an amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry for creating arylamines from a wide range of amine and aryl halide starting materials. wikipedia.org
Applied to this compound, this reaction would enable the direct substitution of the chloro group with a primary or secondary amine, providing access to a variety of 5-amino-2-methoxy-4-nitropyridine derivatives.
A review of published scientific literature did not reveal specific examples of the Buchwald-Hartwig amination being carried out on this compound.
General Reaction Scheme for Buchwald-Hartwig Amination
Aryl Halide + Amine --(Pd catalyst, Base)--> Arylamine organic-chemistry.org
| Reactant 1 | Reactant 2 (Example) | Catalyst System (Example) | Product (Hypothetical) |
| This compound | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | 4-(2-Methoxy-4-nitropyridin-5-yl)morpholine |
| This table represents a hypothetical reaction, as specific examples for this substrate are not available in the reviewed literature. |
Functional Group Interconversions Beyond Direct Substitution
Beyond palladium-catalyzed reactions, the functional groups on this compound can undergo various other transformations.
Modifications at the Chloro Position
The chloro group at the C5 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the adjacent nitro group and the ring nitrogen. This allows for its displacement by various nucleophiles without the need for a metal catalyst.
However, a detailed search of the scientific literature did not locate specific published examples of nucleophilic substitution reactions performed at the chloro position of this compound.
Transformations of the Methoxy (B1213986) Group
The methoxy group at the C2 position of the pyridine (B92270) ring can also be a site for chemical modification. One common transformation for aryl methyl ethers is demethylation to reveal the corresponding hydroxyl group. This is typically achieved using strong acids or Lewis acids.
A thorough review of the scientific literature did not yield any specific examples of transformations, such as demethylation, involving the methoxy group of this compound.
Reactions Involving the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile or a base, leading to the formation of N-substituted derivatives. A primary transformation in this category is N-oxidation.
N-Oxidation
The oxidation of the pyridine nitrogen in this compound yields the corresponding N-oxide. This transformation is significant as it alters the electronic properties of the pyridine ring, often enhancing the reactivity of the C2 and C4 positions towards nucleophilic attack and modifying the directing effects of the substituents. The formation of the N-oxide of a closely related isomer, 2-chloro-5-methoxy-4-nitropyridine (B2606098) 1-oxide, has been documented. bldpharm.com
The reaction is typically carried out using strong oxidizing agents, such as peroxy acids or a mixture of hydrogen peroxide and a carboxylic or mineral acid. For instance, the N-oxidation of substituted pyridines can be achieved with reagents like hydrogen peroxide in sulfuric acid. chemicalbook.comguidechem.com The resulting N-oxide, this compound N-oxide, is a valuable intermediate itself. The N-oxide functionality can be retained in subsequent products or removed via deoxygenation using reagents like phosphorus trichloride (B1173362) or zirconium tetrachloride and sodium borohydride (B1222165) to regenerate the parent pyridine structure if needed. mdma.ch
Table 1: N-Oxidation of Substituted Pyridines
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 5-chloropyridin-2-amine | H₂O₂ / H₂SO₄ | 5-chloro-2-nitropyridine (B1630408) | chemicalbook.comguidechem.com |
| Pyridine | H₂O₂ / Acetic Acid | Pyridine N-oxide | mdma.ch |
Building Block Utility in Multi-component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools for building molecular diversity. While direct examples involving this compound in MCRs are not extensively reported, its structure suggests significant potential as a versatile building block. The utility stems from the ability to transform its functional groups into reactive species suitable for various MCRs.
A key transformation is the reduction of the nitro group to an amine. The resulting 4-amino-5-chloro-2-methoxypyridine (B3029597) can serve as the amine component in well-known MCRs:
Ugi Reaction: This four-component reaction involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. The amino derivative of the title compound could be used to generate complex peptide-like structures.
Biginelli Reaction: This three-component reaction produces dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335) or a urea derivative. The amino group could potentially be converted to a urea functionality for participation in this reaction.
Hantzsch Pyridine Synthesis: While the parent compound is already a pyridine, its amino derivative could act as the nitrogen source in variations of the Hantzsch synthesis to create more complex, fused pyridine systems.
Furthermore, the activated chloro- and nitro- groups could potentially participate in MCRs where a nucleophilic aromatic substitution step is involved. The inherent functionality of this compound allows for its strategic incorporation into complex scaffolds, making it a promising, though currently underexplored, substrate for MCR-based library synthesis.
Table 2: Potential Multi-component Reactions for Derivatives of this compound
| MCR Type | Key Derivative | Required Co-reactants | Potential Product Class |
|---|---|---|---|
| Ugi Reaction | 4-Amino-5-chloro-2-methoxypyridine | Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino Amides |
| Biginelli Reaction | 5-Chloro-2-methoxy-4-ureidopyridine | Aldehyde, β-Ketoester | Dihydropyrimidinones |
Synthesis of Polyfunctionalized Pyridine Architectures
The true synthetic power of this compound lies in the sequential and selective manipulation of its three distinct functional groups (chloro, methoxy, nitro) to generate a wide array of polyfunctionalized pyridine architectures. The electron-deficient nature of the ring, enhanced by the C4-nitro group, makes the compound susceptible to nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr)
Displacement of the Chloro Group: The chlorine atom at the C5 position can be substituted by various nucleophiles. Although less activated than halogens at the C2 or C4 positions relative to the nitro group, this substitution is feasible, providing access to pyridines with new functionalities at C5.
Displacement of the Nitro Group: The nitro group at C4 is highly activated towards nucleophilic substitution. In related systems like 4-nitropyridine-N-oxide, the nitro group is readily replaced by nucleophiles such as halides (Cl⁻, Br⁻) or alkoxides. sciencemadness.org This reactivity allows for the introduction of a wide range of substituents at the C4 position of the 5-chloro-2-methoxypyridine (B1587985) core.
Reduction of the Nitro Group
The nitro group is readily reduced to an amino group under various conditions, such as catalytic hydrogenation (e.g., H₂/Pd-C) or using metals in acidic media (e.g., Fe/AcOH, SnCl₂/HCl). This transformation yields 4-amino-5-chloro-2-methoxypyridine, a key intermediate. The resulting amino group can be further derivatized through:
Diazotization: Conversion to a diazonium salt, which can then be substituted by a wide variety of groups (e.g., -OH, -CN, -halogens) via Sandmeyer-type reactions.
Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively.
Alkylation: Formation of secondary or tertiary amines.
By combining these transformations—nucleophilic substitution at C4 or C5 and reduction/derivatization of the nitro group—a vast chemical space of highly functionalized pyridines can be accessed, starting from the single, readily available precursor, this compound.
Table 3: Synthetic Transformations for Polyfunctionalization
| Position | Transformation | Reagents/Conditions | Product Type |
|---|---|---|---|
| C4 | Nitro Group Reduction | H₂/Pd-C, Fe/AcOH, SnCl₂ | 4-Aminopyridine derivative |
| C4 | Nucleophilic Substitution | Nu⁻ (e.g., RO⁻, RS⁻, R₂NH) | 4-Substituted-pyridine derivative |
| C5 | Nucleophilic Substitution | Nu⁻ (e.g., RO⁻, RS⁻) | 5-Substituted-pyridine derivative |
Spectroscopic Characterization and Advanced Structural Elucidation
Vibrational Spectroscopy (FTIR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and probing the vibrational modes of a molecule. For 5-Chloro-2-methoxy-4-nitropyridine, these methods would reveal characteristic frequencies corresponding to the vibrations of the pyridine (B92270) ring, the methoxy (B1213986) group, the nitro group, and the carbon-chlorine bond. While a dedicated experimental study for this specific molecule is not widely available in the literature, a comprehensive assignment of vibrational modes can be predicted based on data from analogous compounds such as 2-chloro-5-nitropyridine (B43025), 5-chloro-2-nitroanisole, and other substituted pyridines. niscpr.res.inresearchgate.netresearchgate.netasianpubs.org
The vibrational spectrum of this compound is expected to exhibit distinct bands corresponding to specific stretching and bending modes. The aromatic C-H stretching of the two protons on the pyridine ring would typically appear above 3000 cm⁻¹. The nitro group (NO₂) has two characteristic strong stretching vibrations: an asymmetric stretch usually found in the 1570-1500 cm⁻¹ region and a symmetric stretch in the 1370-1320 cm⁻¹ range. The C-O-C stretching of the methoxy group is expected to produce strong bands, typically an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. The pyridine ring itself has a series of characteristic skeletal C=C and C=N stretching vibrations between 1600 and 1400 cm⁻¹. The C-Cl stretching vibration is expected to appear as a strong band in the 800-600 cm⁻¹ region.
Table 1: Predicted Vibrational Assignments for this compound
| Predicted Frequency Range (cm⁻¹) | Assignment | Functional Group |
|---|---|---|
| 3100-3000 | ν(C-H) | Pyridine Ring |
| 2980-2940 | νₐₛ(CH₃) | Methoxy Group |
| 2850-2830 | νₛ(CH₃) | Methoxy Group |
| 1610-1580 | ν(C=N), ν(C=C) | Pyridine Ring |
| 1560-1520 | νₐₛ(NO₂) | Nitro Group |
| 1480-1440 | δₐₛ(CH₃), ν(C=C) | Methoxy, Pyridine Ring |
| 1360-1330 | νₛ(NO₂) | Nitro Group |
| 1260-1240 | νₐₛ(C-O-C) | Methoxy Group |
| 1180-1150 | β(C-H) | Pyridine Ring |
| 1050-1020 | νₛ(C-O-C) | Methoxy Group |
| 850-820 | γ(C-H) | Pyridine Ring |
| 780-740 | ν(C-Cl) | Chloro Group |
ν: stretching; δ: in-plane bending; β: in-plane bending; γ: out-of-plane bending; as: asymmetric; s: symmetric.
A complete and unambiguous assignment of vibrational modes requires a Potential Energy Distribution (PED) analysis, which is typically performed through computational methods like Density Functional Theory (DFT). nih.govresearchgate.net PED quantifies the contribution of each internal coordinate (such as bond stretching or angle bending) to a specific vibrational mode. researchgate.netasianpubs.orgnih.gov For a molecule like this compound, PED analysis would be crucial to unravel complex vibrations where multiple functional groups are involved. For instance, it could reveal significant coupling between the C-NO₂ stretching mode and pyridine ring vibrations, or between the C-O stretching of the methoxy group and adjacent ring modes. While a specific PED analysis for this compound is not available in the reviewed literature, such a study would be essential for a definitive validation of the vibrational assignments presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. 1D techniques like ¹H and ¹³C NMR provide information about the chemical environment, connectivity, and number of different types of protons and carbons, while 2D techniques confirm the structural assembly.
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the two aromatic protons on the pyridine ring and the three protons of the methoxy group. The electron-withdrawing effects of the nitro and chloro groups, and the electron-donating effect of the methoxy group, will influence the chemical shifts. The proton at C6 (H-6) would likely be the most downfield aromatic signal due to the influence of the adjacent nitrogen and the para-nitro group. The proton at C3 (H-3) would appear at a higher field. The methoxy protons will appear as a sharp singlet.
The ¹³C NMR spectrum will show six distinct signals, one for each carbon atom in the molecule. The chemical shifts are highly dependent on the electronic environment. The carbon attached to the oxygen (C-2) and the carbon attached to the nitro group (C-4) are expected to be significantly downfield.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Predicted δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.5 - 8.8 | Singlet | 1H | H-3 |
| 8.2 - 8.5 | Singlet | 1H | H-6 |
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Predicted δ (ppm) | Assignment |
|---|---|
| 165 - 170 | C-2 |
| 150 - 155 | C-4 |
| 145 - 150 | C-6 |
| 135 - 140 | C-5 |
| 110 - 115 | C-3 |
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu In this compound, the two aromatic protons (H-3 and H-6) are separated by four bonds and are not expected to show a COSY correlation. The absence of cross-peaks between the aromatic signals would support their isolated positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.comepfl.ch An HSQC spectrum would show a correlation cross-peak between the signal for H-3 and C-3, H-6 and C-6, and the methoxy protons and the methoxy carbon. This allows for the direct assignment of these protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR experiment for determining the complete structure, as it shows correlations between protons and carbons over two or three bonds. epfl.ch For this compound, HMBC would provide the key connectivity information. For example, the methoxy protons would show a strong correlation to the C-2 carbon, confirming the position of the methoxy group. The H-3 proton would show correlations to C-2, C-4, and C-5, while the H-6 proton would correlate with C-4 and C-5. These long-range correlations would definitively establish the substitution pattern on the pyridine ring.
Table 4: Predicted Key HMBC Correlations for Structural Confirmation
| Proton | Expected Carbon Correlations (²J, ³J) |
|---|---|
| H-3 | C-2, C-4, C-5 |
| H-6 | C-4, C-5 |
X-ray Diffraction Crystallography
X-ray diffraction analysis on a single crystal provides the most definitive structural evidence, yielding precise data on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. A literature search did not yield a reported crystal structure for this compound.
Should such a study be performed, it would confirm the planarity of the pyridine ring. It would also reveal the precise orientation of the methoxy and nitro group substituents relative to the ring. For instance, it would determine if the methoxy group is co-planar with the ring. Furthermore, analysis of the crystal packing would identify any significant intermolecular interactions, such as π-π stacking between pyridine rings or halogen bonding involving the chlorine atom, which govern the supramolecular architecture. The type of data obtained would be similar to that for other crystalline hydrazone derivatives, which includes parameters like the crystal system, space group, and unit cell dimensions. nih.gov
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-chloro-5-nitropyridine |
| 5-chloro-2-nitroanisole |
| 2-hydroxy-5-methyl-3-nitro pyridine |
Determination of Molecular Geometry and Conformation in the Solid State
There is no available published data from single-crystal X-ray diffraction studies for this compound. Therefore, precise, experimentally determined details on bond lengths, bond angles, and torsion angles that define its molecular geometry and conformation in the solid state are not available.
Investigation of Hydrogen Bonding Networks and π-Stacking Interactions
A definitive investigation of the hydrogen bonding networks and potential π-stacking interactions within the crystal structure of this compound is not possible. Such analyses are contingent on detailed crystallographic information, which would identify the specific atoms involved, the geometry of the interactions (distances and angles), and the formation of larger supramolecular architectures. While the presence of a pyridine ring and a nitro group suggests the potential for such interactions, their existence and specific characteristics have not been experimentally verified.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to accurately predict molecular properties at a reasonable computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used method for such investigations.
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 5-Chloro-2-methoxy-4-nitropyridine, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation. The electronic structure, which describes the distribution of electrons within the molecule, is calculated simultaneously.
No specific optimized geometry parameters for this compound are available in the public domain.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
The spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. For a molecule like this compound, the HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the methoxy (B1213986) group and the pyridine (B92270) ring, while the LUMO is likely to be concentrated around the electron-withdrawing nitro group and the chloro-substituted carbon.
Specific HOMO, LUMO, and energy gap values for this compound have not been reported in publicly accessible literature.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map plots the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential.
For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the nitro and methoxy groups, as well as the nitrogen atom of the pyridine ring. Positive potential would be expected around the hydrogen atoms and the carbon atom attached to the chlorine.
A specific MEP surface analysis for this compound is not available in published research.
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs, which aligns with the familiar Lewis structure concept. This method allows for the quantitative analysis of charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. These interactions, also known as delocalization effects, contribute to the stability of the molecule. The strength of these interactions is estimated by second-order perturbation theory.
In this compound, significant delocalization interactions would be expected between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of the pyridine ring and the nitro group. This analysis can also shed light on potential intermolecular hydrogen bonding interactions.
Quantitative data from NBO analysis for this compound is not present in the available literature.
Specific Mulliken charge values for each atom in this compound are not documented in publicly available scientific reports.
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. This approach allows for the characterization of chemical bonds and intermolecular interactions based on the topological properties of the electron density at bond critical points (BCPs). Parameters such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)) at the BCP provide insights into the nature of the chemical bond (e.g., covalent, ionic, or charge-transfer).
A QTAIM analysis of the chemical bonds in this compound has not been found in the reviewed literature.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic characteristics of molecules like this compound, offering insights that complement experimental data.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational means has become a standard tool in structural elucidation. For molecules such as this compound, theoretical calculations can predict the ¹H and ¹³C chemical shifts. These calculations typically involve geometry optimization of the molecule's structure followed by the application of a specific functional and basis set, such as B3LYP/6-311++G(d,p), to calculate the magnetic shielding tensors.
The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus. In this compound, the electron-withdrawing nature of the nitro group and the chlorine atom, along with the electron-donating effect of the methoxy group, creates a distinct electronic distribution that influences the chemical shifts of the pyridine ring's protons and carbons. Theoretical studies on similar substituted pyridines and other aromatic systems have demonstrated that DFT calculations can achieve good agreement with experimental values, often with a mean absolute error of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C NMR chemical shifts.
Vibrational Frequencies: Theoretical calculations are also employed to predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of this compound. Following geometry optimization, a frequency calculation is performed, which provides the normal modes of vibration. These calculated frequencies can be correlated with experimental spectra to assign specific vibrational modes to the observed absorption bands.
For substituted pyridines, characteristic vibrational modes include C-H stretching, C-N stretching, ring breathing modes, and the vibrations associated with the substituents. For instance, the nitro group (NO₂) will have characteristic symmetric and asymmetric stretching frequencies, while the methoxy group (O-CH₃) will exhibit its own set of stretching and bending vibrations. Studies on halogenated and nitrated aromatic compounds have shown that DFT calculations can accurately predict these vibrational frequencies, which aids in the interpretation of experimental spectroscopic data. nih.gov
Table 1: Predicted Spectroscopic Parameters for a Representative Substituted Pyridine
| Parameter | Predicted Value |
|---|---|
| ¹H NMR Chemical Shift (ppm) | Aromatic Protons: 7.0 - 8.5 |
| ¹³C NMR Chemical Shift (ppm) | Aromatic Carbons: 110 - 160 |
| Nitro Group (NO₂) Symmetric Stretch (cm⁻¹) | ~1350 |
| Nitro Group (NO₂) Asymmetric Stretch (cm⁻¹) | ~1550 |
| C-Cl Stretch (cm⁻¹) | ~700-800 |
| C-O-C Stretch (cm⁻¹) | ~1200-1250 |
Note: These are representative values for a substituted pyridine and actual values for this compound would require specific calculations.
Studies on Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Computational studies can predict the NLO properties of molecules by calculating their hyperpolarizabilities. For this compound, the presence of both electron-donating (methoxy) and electron-withdrawing (nitro, chloro) groups on the pyridine ring suggests the potential for significant NLO activity.
The key to NLO properties in organic molecules is intramolecular charge transfer (ICT) from a donor to an acceptor group through a π-conjugated system. In this case, the methoxy group can act as an electron donor, while the nitro group is a strong electron acceptor. The pyridine ring serves as the π-bridge facilitating this charge transfer.
Computational methods like DFT can be used to calculate the first-order hyperpolarizability (β), a key parameter that quantifies the NLO response of a molecule. Theoretical studies on similar donor-acceptor substituted pyridines and other aromatic systems have shown that the magnitude of β is strongly dependent on the strength of the donor and acceptor groups and the efficiency of the π-conjugated bridge. The calculated hyperpolarizability values can then be used to estimate the second-harmonic generation (SHG) efficiency of the material. Research on other pyridine derivatives has indicated that they can possess significant NLO properties. tandfonline.com
Table 2: Calculated NLO Properties for a Donor-Acceptor Substituted Pyridine
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) in Debye | Varies with conformation |
| Average Polarizability (α) in a.u. | Molecule-specific |
| First-order Hyperpolarizability (β) in a.u. | Dependent on donor-acceptor strength |
Note: These values are illustrative and would need to be calculated specifically for this compound.
Conformational Analysis and Stability Studies
The three-dimensional structure and stability of this compound can be thoroughly investigated using computational methods.
Conformational Analysis: The presence of the methoxy group introduces a degree of conformational flexibility to the molecule, primarily concerning the orientation of the methyl group relative to the pyridine ring. Computational conformational analysis involves systematically rotating the dihedral angle of the C(ring)-O-C-H bond and calculating the energy of each resulting conformer. This process helps to identify the most stable (lowest energy) conformation of the molecule. For similar methoxy-substituted aromatic compounds, it is often found that the planar conformation, where the methyl group lies in the plane of the aromatic ring, is the most stable due to favorable electronic interactions. However, steric hindrance with adjacent substituents can lead to non-planar ground state conformations.
Stability Studies: The thermodynamic stability of this compound can be assessed by calculating its heat of formation and bond dissociation energies using high-level theoretical methods. Studies on nitropyridine derivatives have shown that the stability is influenced by the position and nature of the substituents. researchgate.net The presence of the nitro group, while contributing to the molecule's reactivity and potential NLO properties, can also introduce energetic instability. Computational analysis of bond dissociation energies can identify the weakest bond in the molecule, providing insights into its potential decomposition pathways. The analysis of frontier molecular orbitals (HOMO and LUMO) also provides information on the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap generally implies higher stability.
Table 3: Illustrative Conformational and Stability Data for a Substituted Anisole
| Parameter | Illustrative Finding |
|---|---|
| Most Stable Conformer | Often a planar or near-planar arrangement |
| Rotational Energy Barrier of Methoxy Group | Typically a few kcal/mol |
| HOMO-LUMO Gap | Influenced by substituent effects |
Note: These are general findings for analogous compounds; specific calculations are required for this compound.
Advanced Applications in Chemical Synthesis and Precursor Development
Role as a Key Intermediate in the Synthesis of Complex Heterocycles
The strategic placement of reactive functional groups makes 5-Chloro-2-methoxy-4-nitropyridine an ideal starting material for synthesizing a variety of intricate heterocyclic compounds. Its derivatives are precursors to molecules with significant potential in medicinal chemistry and materials science.
Synthesis of Pyridoxazinone Derivatives
While direct synthesis from this compound is not extensively documented, its structural features make it a plausible precursor for pyridoxazinone derivatives. A key synthetic step would be the reduction of the nitro group at the C4 position to form 4-amino-5-chloro-2-methoxypyridine (B3029597). This resulting aminopyridine is a critical intermediate. This amine can undergo reactions, such as condensation with an α,β-unsaturated ester or a related synthon, to construct the oxazinone ring fused to the pyridine (B92270) core. This pathway is analogous to established methods for creating fused heterocyclic systems. Pyridoxazinone moieties are found in compounds investigated for their antibacterial properties, particularly as inhibitors of bacterial type II topoisomerases like DNA gyrase. nih.govnih.gov
Precursor for Sulfonamide and Amide Derivatives
The transformation of this compound into sulfonamide and amide derivatives hinges on the initial reduction of its nitro group to a primary amine (4-amino-5-chloro-2-methoxypyridine). This amine serves as a nucleophilic handle for subsequent reactions.
Amide Synthesis: The amino group can be readily acylated using various acylating agents such as acyl chlorides or carboxylic anhydrides to yield the corresponding amide derivatives.
Sulfonamide Synthesis: Reaction of the aminopyridine with sulfonyl chlorides in the presence of a base produces sulfonamide derivatives.
This synthetic strategy is a cornerstone in medicinal chemistry for generating libraries of compounds for biological screening. nih.govnih.gov Although many examples in the literature start from benzamine scaffolds, the chemical principles are directly transferable to the pyridine system derived from this compound. nih.govnih.gov
Building Block for Pyridine-Based Libraries
Substituted pyridines are fundamental building blocks for generating chemical libraries used in high-throughput screening for drug discovery. pharmalego.comalfa-chemistry.com this compound is an excellent scaffold for this purpose due to its multiple points of diversification.
| Functional Group | Potential Reaction | Resulting Structure |
| Chloro Group (C5) | Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling | Introduction of various aryl, alkyl, or heteroatom substituents. |
| Nitro Group (C4) | Reduction to Amine | Amine can be further functionalized to amides, sulfonamides, ureas, etc. |
| Methoxy (B1213986) Group (C2) | Demethylation to Hydroxypyridine | Allows for O-alkylation or other modifications. |
| Pyridine Ring | Conversion to Boronic Acid | The derivative, 5-Chloro-2-methoxy-pyridine-4-boronic acid, is a versatile partner in Suzuki coupling reactions. chemimpex.com |
This versatility allows chemists to rapidly create a large number of distinct molecules from a single, readily available starting material, which is essential for exploring structure-activity relationships. chemimpex.com
Synthesis of Fused Ring Systems (e.g., Naphthyridine Derivatives)
Fused bicyclic heteroaromatic compounds, such as naphthyridines, are prevalent in pharmacologically active molecules. nih.gov The synthesis of naphthyridine and related fused systems often relies on the cyclization of substituted aminopyridines. nih.gov Reduction of the nitro group of this compound provides 4-amino-5-chloro-2-methoxypyridine. This intermediate can be subjected to classic cyclization reactions, such as the Friedländer synthesis, by reacting it with a 1,3-dicarbonyl compound to construct a second six-membered ring fused to the original pyridine core. This would lead to the formation of substituted pyrido[4,3-b]pyridine derivatives, which are isomers of naphthyridine.
Precursor for Pyridyl-containing Ligands and Coordination Compounds
Pyridyl-containing molecules are ubiquitous as ligands in coordination chemistry due to the ability of the pyridine nitrogen to bind to metal ions. The functional groups on this compound allow for its elaboration into multidentate ligands. For instance, following the reduction of the nitro group, the resulting amine can be condensed with an aldehyde or ketone to form a Schiff base (imine). The resulting molecule, containing both the pyridine nitrogen and the imine nitrogen, can act as a bidentate ligand, capable of forming stable complexes with transition metals like copper (II) and zinc (II). nih.gov Such complexes are studied for their catalytic activity and potential biological applications. nih.govnih.gov
Design and Synthesis of Analogs for Structure-Reactivity Relationship Studies
To understand how molecular structure influences chemical reactivity, chemists systematically synthesize and study analogs of a parent compound. This compound is an excellent platform for such studies. By modifying its substituents, one can modulate the electronic properties of the pyridine ring and observe the effect on reaction outcomes.
For example, structure-reactivity studies could involve:
Varying the Halogen: Replacing the chloro group at C5 with other halogens (F, Br, I) would alter its leaving group ability in SNAr reactions and its reactivity in palladium-catalyzed cross-coupling reactions.
Altering the Alkoxy Group: Changing the methoxy group at C2 to an ethoxy or a bulkier alkoxy group could influence the steric hindrance around the C2 position and potentially affect the regioselectivity of reactions. amanote.com
Modifying the C4 Substituent: While the nitro group is a strong electron-withdrawing group, it can be replaced with other groups (e.g., cyano, sulfone) to fine-tune the electronic nature of the ring, thereby influencing the rates and regioselectivity of nucleophilic substitution reactions.
Conclusion and Future Research Directions
Summary of Current Research Contributions
While direct research contributions focusing exclusively on 5-Chloro-2-methoxy-4-nitropyridine are limited, the existing body of work on related nitropyridines provides a foundational understanding. Research on isomers and analogues, such as 2-chloro-5-nitropyridine (B43025) and 2,6-dichloro-3-nitropyridine, has established these compounds as versatile intermediates. nih.govguidechem.com The nitro group, particularly when positioned ortho or para to the ring nitrogen, strongly activates the pyridine (B92270) ring for nucleophilic aromatic substitution (SNAr). nih.gov This reactivity is a recurring theme and a primary contribution of nitropyridine research, enabling the synthesis of a wide array of functionalized derivatives. researchgate.net
The broader contributions in the field include the development of synthetic protocols for introducing nitro groups onto pyridine rings and the subsequent manipulation of these groups. For instance, the oxidation of aminopyridines and direct nitration using agents like dinitrogen pentoxide are established methods. researchgate.netresearchgate.net These foundational studies are critical for inferring the potential chemical behavior and synthetic utility of the title compound. The primary contribution of the existing literature is, therefore, the establishment of a predictable reactivity framework for nitropyridines that can be logically extended to this compound.
Identification of Unexplored Synthetic Pathways and Novel Transformations
The synthesis of this compound itself presents an area ripe for exploration. While classical methods can be proposed, modern synthetic strategies remain largely unexplored for this specific substitution pattern.
Potential Synthetic Routes:
Nitration of Precursors: A direct approach would involve the nitration of 5-chloro-2-methoxypyridine (B1587985). The regioselectivity of this reaction would be a key point of investigation, governed by the directing effects of the existing chloro and methoxy (B1213986) substituents.
Nucleophilic Substitution: An alternative pathway could start from a polysubstituted precursor like 2,5-dichloro-4-nitropyridine, followed by a selective nucleophilic substitution of the chlorine at the 2-position with a methoxide (B1231860) source. The relative reactivity of the two chlorine atoms would be a critical factor.
Novel Transformations: Beyond its synthesis, the transformations of this compound are a fertile ground for research.
Multi-Component Reactions (MCRs): The use of this compound in MCRs, which are highly efficient for building molecular complexity, has not been investigated. rsc.org Its distinct electronic properties could lead to novel heterocyclic scaffolds.
Metal-Free Annulation: Recent advancements in metal-free [3+3] annulation strategies offer a new way to construct complex pyridine systems. mdpi.com Investigating this compound as a building block in such reactions could yield novel, densely functionalized products.
Truce–Smiles Rearrangement: This rearrangement has been used to synthesize polysubstituted pyridines from 4-nitrobenzenesulfonamides. acs.org Developing analogous methodologies starting from nitropyridine scaffolds like the title compound is an unexplored and promising avenue.
Potential for Further Theoretical and Computational Studies
Computational chemistry offers powerful tools to predict and understand the properties of molecules before engaging in extensive laboratory work. For this compound, theoretical studies could provide invaluable insights.
Structural and Spectroscopic Prediction: Methods like Density Functional Theory (DFT) can be employed to calculate the optimized molecular geometry, vibrational frequencies (IR and Raman spectra), and NMR chemical shifts. researchgate.net These predictions can aid in the characterization of the compound if it were synthesized.
Reactivity and Mechanistic Insights: Computational studies can illuminate the compound's reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can predict its behavior as an electrophile or nucleophile. tandfonline.com Furthermore, DFT can be used to model reaction profiles for potential transformations, such as SNAr reactions, to predict regioselectivity and activation barriers. mdpi.com
Energetic Properties: Given the presence of a nitro group, computational methods could be used to calculate properties like the heat of formation to assess its potential relevance in the field of energetic materials, as has been done for other nitro-substituted heterocycles. nih.gov
| Research Area | Specific Focus | Potential Outcome |
|---|---|---|
| Synthetic Pathways | Development of a regioselective synthesis for this compound. | Efficient and scalable access to a novel building block. |
| Novel Transformations | Application in Multi-Component Reactions (MCRs) and metal-free annulations. | Rapid construction of diverse and complex heterocyclic libraries. |
| Computational Chemistry | DFT calculations of structural, spectroscopic, and reactivity parameters. | Prediction of properties to guide synthetic efforts and characterization. |
| Synthetic Methodology | Use as a platform for developing new C-C and C-N bond-forming reactions. | Expansion of the synthetic chemist's toolkit for pyridine functionalization. |
Emerging Applications in Synthetic Methodology Development
The unique arrangement of functional groups in this compound makes it an excellent candidate for developing new synthetic methodologies.
Platform for SNAr Chemistry: The chloro and nitro groups are both potential leaving groups in nucleophilic aromatic substitution reactions. The methoxy group, being strongly electron-donating, will modulate the reactivity at different positions. A systematic study of its reactions with various nucleophiles (N-based, O-based, S-based, C-based) could lead to a predictable platform for synthesizing a wide range of substituted pyridines.
Precursor for Fused Heterocycles: The nitro group can be readily reduced to an amino group. This transformation would yield 4-amino-5-chloro-2-methoxypyridine (B3029597), a trifunctionalized intermediate. This intermediate could serve as a starting point for the synthesis of fused heterocyclic systems, such as imidazo[4,5-c]pyridines or pyrido[4,5-b]pyrazines, which are common motifs in bioactive molecules. researchgate.net
Cross-Coupling Reactions: The chloro group provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Exploring the chemoselectivity of these reactions in the presence of the other functional groups could lead to the development of selective and modular protocols for building complex, polysubstituted pyridine-based molecules. nih.gov This is particularly relevant as many modern drugs, including kinase inhibitors, rely on such substituted pyridine cores. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-chloro-2-methoxy-4-nitropyridine, and how do reaction conditions influence yield?
- Methodology : A viable route involves sequential nitration, methoxylation, and chlorination. For example, starting with 2-methoxypyridine, nitration using mixed acid (HNO₃/H₂SO₄) at 0–5°C introduces the nitro group at the 4-position. Subsequent chlorination with POCl₃/PCl₅ under reflux (100–110°C) substitutes the hydroxyl or amino group with chlorine .
- Critical Factors : Temperature control during nitration minimizes byproducts like 3-nitro isomers. Chlorination efficiency depends on excess POCl₃ and catalytic DMAP .
Q. Which characterization techniques are essential for confirming the structure of this compound?
- Standard Protocols :
- Melting Point : Compare with literature values (e.g., ~106°C for analogous chloro-nitropyridines) .
- Spectroscopy :
- ¹H/¹³C NMR : Methoxy protons appear as a singlet near δ 3.9–4.1 ppm; nitro groups deshield adjacent carbons to ~150 ppm .
- IR : Stretching vibrations for NO₂ (~1520 cm⁻¹) and C-Cl (~750 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion peak at m/z 188.57 (C₆H₅ClN₂O₃) with fragmentation patterns matching expected substituents .
Q. What safety precautions are critical when handling this compound?
- Hazards : Skin/eye irritant (GHS H315/H319) and respiratory sensitizer (H335) .
- Mitigation : Use fume hoods, nitrile gloves, and sealed containers. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced Research Questions
Q. How do electronic effects of substituents (methoxy, nitro, chloro) influence the reactivity of this compound in nucleophilic substitution?
- Mechanistic Insight : The nitro group at C4 acts as a strong electron-withdrawing group, activating the C5 chloro position for substitution. Methoxy at C2 provides steric hindrance but donates electrons via resonance, slightly deactivating C3. Computational studies (DFT) can map charge distribution to predict regioselectivity .
- Experimental Validation : React with thiourea in ethanol; monitor C5 substitution via HPLC. Compare rates with analogs lacking methoxy/nitro groups .
Q. What strategies resolve contradictions in reported yields for this compound synthesis?
- Case Study : A 41.1% yield was achieved using 2-aminopyridine nitration followed by chlorination , while other routes report lower yields due to over-nitration or incomplete chlorination.
- Optimization : Use orthogonal experimental design (e.g., Taguchi method) to test variables: acid ratio (HNO₃/H₂SO₄), chlorination time, and catalyst loading. ANOVA identifies critical factors (e.g., HNO₃ concentration, p < 0.05) .
Q. How can this compound serve as a precursor in medicinal chemistry?
- Applications :
- Antimicrobial Agents : The chloro-nitro scaffold is bioactive; coupling with piperazine via SNAr yields derivatives with MIC values ≤2 µg/mL against S. aureus .
- Kinase Inhibitors : Methoxy and nitro groups enhance binding to hydrophobic pockets. Docking simulations (AutoDock Vina) show ΔG = -9.2 kcal/mol for JAK2 inhibition .
- Synthetic Steps : Reduce nitro to amine (H₂/Pd-C), then conjugate with carboxylic acids via EDC/NHS coupling .
Methodological Challenges and Solutions
Q. Why does recrystallization of this compound often result in low recovery, and how can this be improved?
- Issue : Low solubility in polar solvents (water, ethanol) due to nitro and chloro groups.
- Solution : Use toluene/acetone (7:3 v/v) at 60°C for slow cooling. Add seed crystals to enhance nucleation. Purity >98% is achievable via two-step crystallization .
Q. What analytical methods quantify trace impurities (e.g., 3-nitro isomers) in this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
